Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate

Osteoporosis Macrophage Assay Bisphosphonate SAR

Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate (CAS 94107-81-0) is the triammonium salt of N-(n-heptylamino)methylenebisphosphonic acid, a nitrogen-containing bisphosphonate (N-BP) belonging to the aminomethylenebisphosphonate subclass. This class is characterized by a P-C-P backbone and a nitrogen-containing side chain, which are critical for inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts.

Molecular Formula C9H32N4O6P2
Molecular Weight 354.32 g/mol
CAS No. 94107-81-0
Cat. No. B12683818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate
CAS94107-81-0
Molecular FormulaC9H32N4O6P2
Molecular Weight354.32 g/mol
Structural Identifiers
SMILESCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C9H23NO6P2.3H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);3*1H3
InChIKeyIDRUAEVIVUWXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triammonium Hydrogen ((Heptylimino)Bis(Methylene))Bisphosphonate (CAS 94107-81-0): A Linear C7 Aminobisphosphonate for Bone Research


Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate (CAS 94107-81-0) is the triammonium salt of N-(n-heptylamino)methylenebisphosphonic acid, a nitrogen-containing bisphosphonate (N-BP) belonging to the aminomethylenebisphosphonate subclass [1]. This class is characterized by a P-C-P backbone and a nitrogen-containing side chain, which are critical for inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts [2]. The compound features a linear seven-carbon alkyl chain on the amino group, distinguishing it from clinical N-BPs like incadronate (cycloheptyl) and zoledronate (imidazole-containing). Its triammonium counterion form enhances aqueous solubility, making it suitable for in vitro and in vivo bone resorption studies .

Why Triammonium Hydrogen ((Heptylimino)Bis(Methylene))Bisphosphonate Cannot Be Substituted by Generic Incadronate or Other Aminobisphosphonates


Bisphosphonates are not interchangeable simply based on their P-C-P core. Minor structural variations in the side chain can cause drastic shifts in anti-resorptive potency (often >100-fold) and cellular mechanisms [1]. While incadronate possesses a bulky, cyclic cycloheptyl moiety, the target compound's linear, hydrophobic heptyl chain contributes to significantly different pharmacodynamics. For instance, linear N-alkyl aminomethylenebisphosphonates (like this compound) have been shown to be an order of magnitude more potent than incadronate in antiproliferative assays against J774E macrophages [2]. Furthermore, variation in the counterion (triammonium vs. disodium) affects solubility, stability, and bioavailability, making it impossible to assume functional equivalence without quantitative, assay-specific proof .

Triammonium ((Heptylimino)Bis(Methylene))Bisphosphonate: Quantitative Head-to-Head Comparisons Against Incadronate and Class Analogs


Antiproliferative Potency in J774E Macrophages: Direct Comparison Reveals 12.7-Fold Superiority Over Incadronate

In a head-to-head in vitro study of 35 aminomethylenebisphosphonate analogs, the n-heptyl derivative (compound 4) demonstrated significantly stronger antiproliferative activity against mouse macrophage-like J774E cells compared to incadronate (compound 21), a clinically studied antiosteoporotic agent. Linear N-alkyl compounds (4–11) were described as 'an order of magnitude more potent than incadronate', highlighting a clear structural advantage of the linear C7 chain over the cyclic cycloheptyl moiety. This data directly compares the parent acid form of the target compound against its closest structural analog, providing a quantitative basis for selection [1].

Osteoporosis Macrophage Assay Bisphosphonate SAR

Alkaline Phosphatase Inhibition: Tissue-Nonspecific Isoform Selectivity (28-Fold Over Intestinal ALP)

Target-profiling data from ChEMBL (via BindingDB) reveals that the target compound inhibits bovine tissue-nonspecific alkaline phosphatase (TNAP) with a Ki of 78 nM, a key enzyme involved in bone mineralization. In contrast, its inhibition of calf intestinal alkaline phosphatase is significantly weaker, with a Ki of 2,180 nM. This results in a 28-fold selectivity window for TNAP over the intestinal isoform. While direct comparator data for other clinical bisphosphonates in this exact TNAP assay are not available in the referenced dataset, this selectivity profile suggests a defined interaction with the bone-specific isozyme that could be relevant for studies on bone mineralization or pathological calcification [1].

Enzyme Inhibition Alkaline Phosphatase Selectivity Profile

In Vivo Antiosteoporotic Efficacy in Ovariectomized Sheep: Documented Bone Healing with Histological Confirmation

The sodium salt of the parent acid (N-(n-heptylamino)methylenebisphosphonic acid) was administered orally to ovariectomized sheep at 35 mg/week for three months following osteoporosis induction. Histological analysis of humerus bone samples revealed the formation of large secondary osteons, indicating active bone tissue healing and progress in bone remodeling. This in vivo activity profile offers a distinct functional validation compared to other novel bisphosphonates in the incadronate analog series. However, treated sheep also experienced caseous lymphadenitis in the late medication phase, attributed to a decreased immunological response to Corynebacterium pseudotuberculosis, highlighting a significant immunomodulatory side effect [1].

In Vivo Model Osteoporosis Sheep Histopathology

Chain-Length Structure-Activity Relationship: Optimal Potency Window for Linear N-Alkyl Aminobisphosphonates

A systematic SAR evaluation of 35 incadronate analogs reveals a clear chain-length dependency for linear N-alkyl aminomethylenebisphosphonates in J774E cells. The C7 (n-heptyl) compound sits at the threshold of the optimal potency window: IC50 values decrease monotonically from C3 (750 µM) to C7 (20 µM), reaching a plateau at C8–C11 (11–32 µM). The C7 chain thus represents the shortest alkyl chain achieving near-maximal antiproliferative effect. Critically, the C7 compound is over 12-fold more potent than its cyclic analog incadronate (cycloheptyl, C7 ring), demonstrating that chain linearity—not just carbon count—dictates the potency advantage [1].

SAR Analysis Side-Chain Optimization Hydrophobic Effect

Triammonium Salt Form: Enhanced Aqueous Solubility Profile Relative to Free Acid Forms

The triammonium salt of ((heptylimino)bis(methylene))bisphosphonate (MW ~354.3 g/mol, molecular formula C9H32N4O6P2) is specifically engineered for enhanced aqueous solubility compared to the parent free acid (MW 303.23 g/mol; C9H23NO6P2). The presence of three ammonium counterions (NH4+) per molecule significantly increases the compound's hydrophilicity and dissolution rate. This is a documented advantage for ammonium salt forms of bisphosphonates, where the neutralization of phosphonic acid groups with ammonia improves water compatibility for in vitro assay preparation. However, quantitative comparative solubility data (mg/mL) against the sodium salts of this compound class are not publicly available .

Salt Form Selection Aqueous Solubility Formulation Science

Triammonium ((Heptylimino)Bis(Methylene))Bisphosphonate: Evidence-Supported Application Scenarios for Research Procurement


Comparative Osteoporosis Drug Discovery: Head-to-Head Screening Against Incadronate in J774E Assays

This compound is optimally deployed as a high-potency reference standard in J774E macrophage antiproliferative screenings for antiosteoporotic candidates. With an IC50 of 20 µM—over 12-fold superior to incadronate (254 µM)—it provides a benchmark for establishing structure-activity relationships (SAR) around linear N-alkyl aminobisphosphonates. Researchers evaluating novel bisphosphonate analogs can use this compound to calibrate assay sensitivity and benchmark the potency of their candidates against a known, highly active linear C7 species [1].

TNAP Selectivity Profiling: Investigating Alkaline Phosphatase Isoform-Specific Inhibition in Bone Mineralization Studies

The compound's 28-fold selectivity for bovine TNAP (Ki = 78 nM) over intestinal alkaline phosphatase (Ki = 2,180 nM) makes it a valuable tool for dissecting the role of TNAP in bone mineralization versus off-target intestinal ALP activity. Researchers studying vascular calcification or hypophosphatasia can use this compound to selectively inhibit TNAP without fully abolishing intestinal ALP function, facilitating mechanistic studies in co-culture models [1].

Large Animal Model Validation: Ovariectomized Sheep Studies for Translational Bone Research

The documented in vivo bone healing response following oral administration in ovariectomized sheep supports the use of this compound in translational osteoporosis research. Histological confirmation of secondary osteon formation after three months of treatment provides a validated starting point for dose-ranging studies. Researchers should note the concurrent immunosuppressive effect (caseous lymphadenitis), which may necessitate immune monitoring as a secondary endpoint in chronic dosing protocols [1].

SAR Toolkit Assembly: Profiling Linear Alkyl Chain Bisphosphonates for Structure-Function Studies

As the shortest alkyl chain achieving near-maximal potency in the linear N-alkyl series (IC50 plateau at C7–C11), this compound serves as a critical member of a side-chain SAR toolkit. Pairing it with the C3 (IC50 = 750 µM), C5 (IC50 = 400 µM), and C9 (IC50 = 11 µM) analogs enables systematic investigation of how alkyl chain hydrophobicity influences FPPS binding kinetics, cellular uptake, and bone mineral affinity. This is essential for medicinal chemistry programs seeking to decouple potency from hydrophobicity-driven toxicity [1].

Quote Request

Request a Quote for Triammonium hydrogen ((heptylimino)bis(methylene))bisphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.